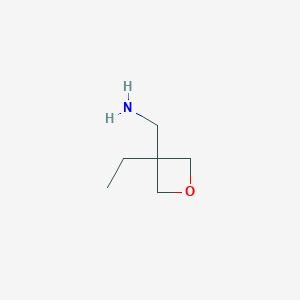
1-Oxo-2,3-dihydro-1H-indene-4-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Oxo-2,3-dihydro-1H-indene-4-sulfonyl chloride” is a chemical compound with the CAS Number: 1935247-73-6 . It has a molecular weight of 230.67 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H7ClO3S/c10-14(12,13)9-3-1-2-6-7(9)4-5-8(6)11/h1-3H,4-5H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.
Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 230.67 g/mol . Unfortunately, other physical and chemical properties such as boiling point, melting point, and density were not found in the sources.
Scientific Research Applications
Synthesis and Characterization
- Polysubstituted 1H-indenes Synthesis : 1-Oxo-2,3-dihydro-1H-indene-4-sulfonyl chloride is used in the synthesis of polysubstituted 1H-indenes. This synthesis involves copper-catalyzed arylative cyclization, tolerating various functional groups and leading to compounds with strong fluorescence in solution and solid state (Zeng, Ilies, & Nakamura, 2011).
Chemical Reactions and Transformations
- Solid-Phase Synthesis of Oxazolidinones : The compound is utilized in the solid-phase synthesis of disubstituted 1,3-oxazolidin-2-ones, showcasing the importance of sulfonyl chloride in polymer-supported synthesis (Holte, Thijs, & Zwanenburg, 1998).
- Synthesis of Sulfonamide Derivatives : It's involved in creating new amino acid derivatives of sulfonyl chloride, demonstrating its role in the development of complex molecular structures (Riabchenko et al., 2020).
Industrial and Material Applications
- Corrosion Inhibition : Studies have used derivatives of 1-Oxo-2,3-dihydro-1H-indene for corrosion inhibition in steel, highlighting the practical applications of these compounds in industrial settings (Saady et al., 2018).
- Polymer Chemistry : In polymer chemistry, derivatives of this compound are used for synthesizing various poly(ether-sulfone)s with indan structure elements, reflecting its utility in advanced materials development (Maier, Yang, & Nuyken, 1994).
Mechanism of Action
Result of Action
The molecular and cellular effects of 1-Oxo-2,3-dihydro-1H-indene-4-sulfonyl chloride’s action are currently unknown . Understanding these effects requires detailed studies on the compound’s interaction with its targets and the subsequent cellular responses.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interaction with targets .
Properties
IUPAC Name |
1-oxo-2,3-dihydroindene-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO3S/c10-14(12,13)9-3-1-2-6-7(9)4-5-8(6)11/h1-3H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWPETYKWUHVLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C(=CC=C2)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-((2-methylpiperidin-1-yl)sulfonyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2475443.png)
![2-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2475444.png)
![N-(3-Chlorophenyl)-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2475445.png)

![N-[1-(2,5-dimethoxyphenyl)ethyl]-1-methyl-1H-pyrazol-4-amine dihydrochloride](/img/structure/B2475452.png)

![N-[(4-methylphenyl)methyl]-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2475456.png)



![3-methyl-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2475463.png)

amine dihydrochloride](/img/structure/B2475465.png)
![4-Methoxy-2-oxo-N-propan-2-ylbicyclo[2.2.2]octane-1-carboxamide](/img/structure/B2475466.png)
